molecular formula C10H10N2S3 B448096 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione CAS No. 37471-07-1

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione

Cat. No.: B448096
CAS No.: 37471-07-1
M. Wt: 254.4g/mol
InChI Key: RFLZZNSIZFIULO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is part of the thienopyrimidine family, known for their diverse biological activities and structural similarity to purine bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives. For instance, the reaction of thieno[2,3-d]pyrimidin-4-amine with formaldehyde in the presence of a base can yield the desired compound . Another approach involves the use of oxalyl chloride and pyridine in refluxing dichloroethane to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thieno[2,3-d]pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloroethane or dioxane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thieno[2,3-d]pyrimidine derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Purine analogs: Due to their structural similarity, they can interact with nucleic acids and enzymes involved in DNA replication and repair.

Uniqueness

5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione is unique due to its dithione moiety, which can impart distinct chemical reactivity and biological activity compared to other thienopyrimidine derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S3/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZZNSIZFIULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357010
Record name 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37471-07-1
Record name 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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